
Diammonium pentachlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium pentachlororuthenate is a chemical compound with the formula (NH₄)₂[RuCl₅] It is a coordination complex of ruthenium, where the metal center is surrounded by five chloride ligands and two ammonium cations
Aplicaciones Científicas De Investigación
Diammonium pentachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is used in the production of certain types of sensors and electronic devices.
Mecanismo De Acción
Mode of Action
The molecular configuration of diammonium molecules influences the crystallization kinetics and carrier dynamics of these perovskites .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability remains unclear .
Result of Action
The molecular and cellular effects of Diammonium pentachlororuthenate’s action are primarily observed in its role as a precursor for the synthesis of other ruthenium compounds. The compound contributes to the formation of high-quality perovskite films with vertical crystal orientation, mitigatory lattice distortion, and efficient carrier transportation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride (RuCl₃) with ammonium chloride (NH₄Cl) in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of ammonium chloride. The mixture is then heated to promote the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 2 \text{NH}_4\text{Cl} \rightarrow (NH_4)_2[RuCl_5] ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the efficient formation of the complex.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium pentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes of ruthenium.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands like phosphines, amines, and other halides under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while reduction can produce lower oxidation state complexes like ruthenium(II) complexes.
Comparación Con Compuestos Similares
Diammonium tetrachloroplatinate: Similar in structure but contains platinum instead of ruthenium.
Diammonium hexachloroplatinate: Another platinum-based complex with six chloride ligands.
Diammonium tetrachloropalladate: Contains palladium and four chloride ligands.
Uniqueness: Diammonium pentachlororuthenate is unique due to the specific properties imparted by the ruthenium center. Ruthenium complexes often exhibit different reactivity and stability compared to their platinum and palladium counterparts. This uniqueness makes this compound particularly valuable in certain catalytic and material science applications.
Propiedades
IUPAC Name |
diazanium;ruthenium(3+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-88-0 |
Source


|
| Record name | Ruthenate(2-), pentachloro-, ammonium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium pentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
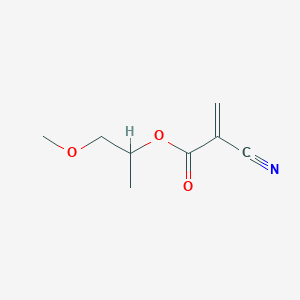
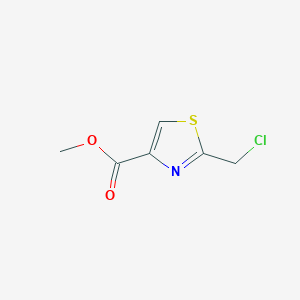

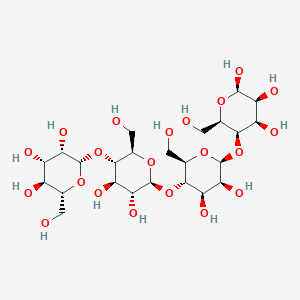
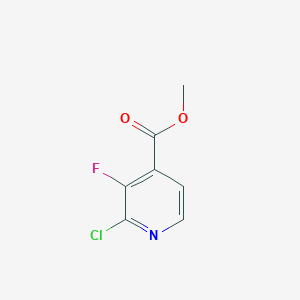
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
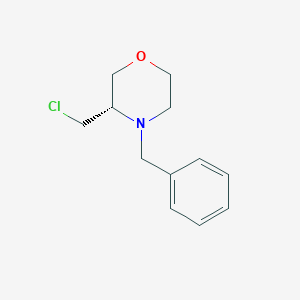
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
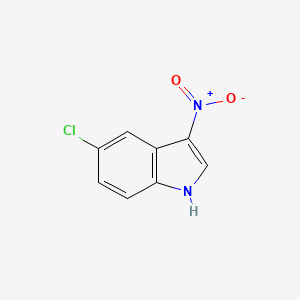
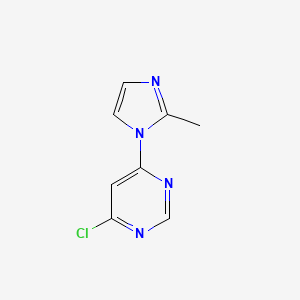
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)


